Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC17885680
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-8-6-10(13)7-9(2)14(8)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3/t8-,9+,10? |
| Standard InChI Key | UWNNQBIGNFPJRP-ULKQDVFKSA-N |
| Isomeric SMILES | C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)N |
| Canonical SMILES | CC1CC(CC(N1C(=O)OC(C)(C)C)C)N |
Introduction
Chemical Structure and Stereochemical Features
Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate (molecular formula: , molecular weight: 228.33 g/mol) features a piperidine ring substituted with a tert-butyl carboxylate group at position 1, methyl groups at positions 2 and 6, and an amino group at position 4. The stereochemistry at positions 2 and 6 (R and S configurations, respectively) is critical for its biological activity and synthetic utility.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 228.33 g/mol |
| Stereochemistry | (2R,6S) |
| Canonical SMILES | CC1CC(CC(N1C(=O)OC(C)(C)C)C)N |
| Boiling Point | Not reported (decomposes before boiling) |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) |
The tert-butyl group enhances steric protection of the carboxylate moiety, while the amino group at position 4 provides a reactive site for further derivatization. The methyl groups at positions 2 and 6 influence conformational stability, as evidenced by nuclear Overhauser effect (NOE) spectroscopy studies in related piperidine derivatives .
Synthesis and Stereochemical Control
The synthesis of rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate involves multi-step organic reactions, often beginning with commercially available piperidone precursors. A representative pathway is outlined below:
Key Synthetic Steps
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Ring Formation: 2,6-Dimethylpiperidin-4-one is treated with tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to introduce the Boc-protecting group .
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Amination: The ketone group at position 4 is converted to an amino group via reductive amination using ammonium acetate and sodium cyanoborohydride.
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Stereochemical Resolution: Chiral column chromatography (e.g., CHIRALPAK AD™) resolves racemic mixtures into enantiomerically pure (2R,6S) and (2S,6R) forms .
Table 2: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | , EtN, THF, 0°C | 85% |
| Reductive Amination | NHOAc, NaBHCN, MeOH, rt | 72% |
| Chiral Resolution | CHIRALPAK AD™, ethanol, 1.0 mL/min | 35–40% per isomer |
The use of low-temperature lithiation (e.g., n-BuLi at −78°C) in early steps ensures regioselective functionalization, while chiral resolution guarantees high enantiomeric excess (>98%) .
Reactivity and Functional Group Transformations
The compound’s amino and carboxylate groups participate in diverse reactions, enabling its use as a building block in drug discovery.
Hydrolysis of the Carboxylate Group
Under acidic conditions (e.g., HCl in dioxane), the tert-butyl carboxylate undergoes hydrolysis to yield the corresponding carboxylic acid, which can further react with amines to form amides.
Amino Group Modifications
The primary amine at position 4 reacts with:
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Electrophiles: Alkyl halides (e.g., methyl iodide) form secondary amines.
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Carbonyl Compounds: Ketones or aldehydes undergo reductive amination to produce tertiary amines .
Table 3: Representative Derivatives and Their Applications
| Derivative | Application |
|---|---|
| 4-Acetamido analog | Enzyme inhibitor (e.g., protease) |
| 4-Sulfonamido analog | Antibacterial agent |
| 4-Urea derivative | Kinase inhibitor |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as an intermediate in synthesizing:
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Anticancer Agents: Analogues with appended platinum complexes inhibit DNA replication .
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Antiviral Drugs: Boc-protected derivatives are precursors to HCV protease inhibitors.
Material Science
Functionalized piperidines contribute to liquid crystal polymers, where the tert-butyl group enhances thermal stability.
Comparison with Related Piperidine Derivatives
Table 4: Structural and Functional Comparisons
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